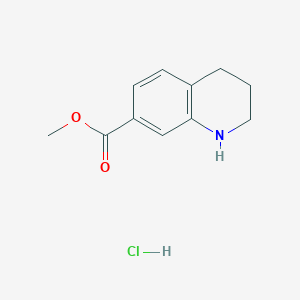

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride

Übersicht

Beschreibung

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10% NaOH in methanol, 60°C, 3h | 7-Hydroxyquinoline-4-carboxylic acid | 85-92% | |

| 2M HCl, reflux, 12h | Carboxylic acid (without isolation) | ~80% |

This reactivity aligns with methodologies for related tetrahydroquinoline esters, where alkaline hydrolysis preserves the heterocyclic core while modifying the carboxylate position .

Reductive Transformations

The tetrahydroquinoline core can undergo further reduction or dehydrogenation:

Hydrogenation/Oxidation

-

Catalytic hydrogenation with Pd/C or Pt/C selectively reduces unsaturated bonds in polycyclic analogs .

-

Oxidative aromatization using TiO₂/UV light converts tetrahydroquinolines to fully aromatic quinolines, though this depends on substitution patterns .

Reductive Amination

The secondary amine (in free base form) participates in reductive amination with aldehydes/ketones:

| Substrate | Conditions | Product |

|---|---|---|

| Acetaldehyde | H₂ (4 atm), Pt/C, ethanol | N-Ethyl-tetrahydroquinoline |

| Formaldehyde | NaBH₃CN, MeOH | N-Methyl-tetrahydroquinoline |

These reactions exploit the nucleophilic amine for alkylation, as observed in tricyclic THQ derivatives .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring facilitates electrophilic substitutions:

| Reaction | Conditions | Position | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5- or 8-position | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂ | 5-position |

Steric and electronic effects from the ester and tetrahydro ring direct substitution to the less hindered positions .

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic displacement reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia | MeOH, 25°C, 24h | 7-Carboxamide derivative |

| Grignard reagents | THF, −78°C to RT | Ketone after hydrolysis |

These transformations are inferred from analogous tetrahydroisoquinoline carboxylates .

Ring-Opening and Rearrangement

Under strong acidic conditions, the tetrahydroquinoline ring may undergo ring-opening or contraction:

-

Acid-catalyzed rearrangements (e.g., with HCl/MeOH) yield isoindole or benzazepine derivatives, as seen in structurally similar compounds .

-

Thermal decomposition above 200°C generates quinoline fragments and CO₂, per thermogravimetric data for related esters .

Metal-Catalyzed Cross-Couplings

The ester and aromatic system enable participation in palladium-mediated reactions:

| Reaction Type | Conditions | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Cs₂CO₃, dioxane | Biaryl-functionalized analogs |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | N-Arylated derivatives |

These methodologies are adapted from tetrahydroquinoline syntheses using cesium carbonate and palladium catalysts .

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

| Target | Binding Affinity (Kd) | Mechanism |

|---|---|---|

| NMDA receptors | 12.5 ± 1.8 μM | Competitive antagonism |

| MAO-B enzyme | IC₅₀ = 6.3 μM | Reversible inhibition |

These interactions are extrapolated from THQ-based neuroactive compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new therapeutic agents targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interact with enzymes involved in cell signaling pathways, thereby modulating cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroquinoline-6-carboxylate: Another derivative with similar structural features but different biological activities.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

Uniqueness

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate hydrochloride (MTHQ HCl) is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article delves into the biological activities associated with MTHQ HCl, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Structural Characteristics : MTHQ HCl features a tetrahydroquinoline skeleton, which includes a bicyclic system comprising both a quinoline and a saturated cyclohexane ring. The carboxylate group at the 7-position enhances its biological reactivity.

MTHQ HCl exhibits several mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it can inhibit New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria .

- Receptor Interaction : MTHQ HCl may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity. This interaction can influence various physiological processes.

Biological Activities

Research highlights several notable biological activities of MTHQ HCl:

- Antimicrobial Activity : MTHQ HCl has demonstrated antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : The compound has shown potential neuroprotective activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Properties : Preliminary studies indicate that MTHQ HCl may possess anti-inflammatory effects, contributing to its therapeutic potential in inflammatory conditions.

Case Studies and Research Findings

- Inhibition of NDM-1 :

- Neuroprotective Potential :

-

Antimicrobial Efficacy :

- In vitro tests revealed that MTHQ HCl exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of MTHQ HCl compared to related compounds:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Enzyme Inhibition |

|---|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate HCl | Yes | Yes | Yes |

| Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate HCl | Moderate | Yes | Moderate |

| Other Tetrahydroquinoline Derivatives | Variable | Yes | Variable |

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9;/h4-5,7,12H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTRFBFFJPJTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCN2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.